molecular formula C13H14BrN3O3 B7346787 (2S,3S)-N-(6-bromo-1H-benzimidazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide

(2S,3S)-N-(6-bromo-1H-benzimidazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide

Cat. No. B7346787
M. Wt: 340.17 g/mol
InChI Key: YGFLXTDHDXDMOZ-CPCISQLKSA-N
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Description

(2S,3S)-N-(6-bromo-1H-benzimidazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2S,3S)-N-(6-bromo-1H-benzimidazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Its antimicrobial activity is thought to be due to the disruption of the bacterial cell wall or membrane. The inhibition of enzymes is believed to occur through the binding of the compound to the active site of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer activity. Its antimicrobial activity is thought to be due to the disruption of the bacterial cell wall or membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using (2S,3S)-N-(6-bromo-1H-benzimidazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide in lab experiments is its potent activity against various cancer cell lines and bacteria. Additionally, its inhibition of enzymes makes it a potential candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of (2S,3S)-N-(6-bromo-1H-benzimidazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide. One direction is to further investigate its mechanism of action to better understand how it exerts its anticancer and antimicrobial activity. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and glaucoma. Additionally, research could focus on developing derivatives of this compound to improve its efficacy and reduce any potential side effects.

Synthesis Methods

The synthesis of (2S,3S)-N-(6-bromo-1H-benzimidazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide involves the reaction of 6-bromo-1H-benzimidazole with 3-methyl-1,4-dioxane-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through various methods such as column chromatography to obtain a pure compound.

Scientific Research Applications

(2S,3S)-N-(6-bromo-1H-benzimidazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide has been extensively researched for its potential applications in various fields such as cancer treatment, antimicrobial activity, and enzyme inhibition. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess significant antimicrobial activity against various bacteria and fungi. Additionally, this compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

(2S,3S)-N-(6-bromo-1H-benzimidazol-2-yl)-3-methyl-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3/c1-7-11(20-5-4-19-7)12(18)17-13-15-9-3-2-8(14)6-10(9)16-13/h2-3,6-7,11H,4-5H2,1H3,(H2,15,16,17,18)/t7-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFLXTDHDXDMOZ-CPCISQLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCO1)C(=O)NC2=NC3=C(N2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OCCO1)C(=O)NC2=NC3=C(N2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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